2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one”, there are related compounds that have been synthesized. For instance, the synthesis of rilpivirine, a related compound, involves three main steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug (NSAID) Potential
HDMPA: belongs to the class of N-anthranilic acids, which are nitrogen isosteres of salicylic acid. These compounds have been widely studied for their anti-inflammatory properties. Specifically, HDMPA has shown promise as a potential NSAID. Let’s explore its applications in this context:
NSAID Properties:- Researchers have investigated HDMPA’s efficacy in managing pain, inflammation, and fever, similar to other well-known NSAIDs like mefenamic acid and meclofenamic acid .
Polymorphism and Crystal Forms
Finally, HDMPA’s intrinsic conformational flexibility results in polymorphism:
Crystal Forms and Stability:Future Directions
While specific future directions for “2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one” are not available, there is a general interest in the development of new small molecules targeting multidrug-resistant pathogens . This suggests that similar compounds could be further explored for their potential in this area.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its site of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one. Specific details about how these factors affect this compound are currently unknown .
properties
IUPAC Name |
2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBYTRMOVMPLOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one |
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